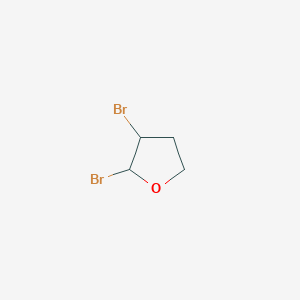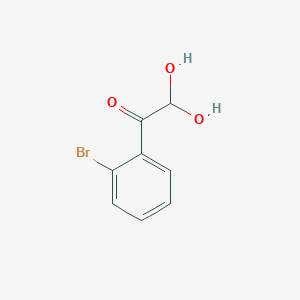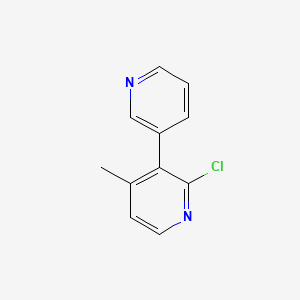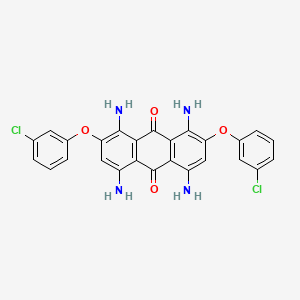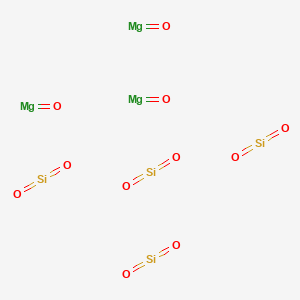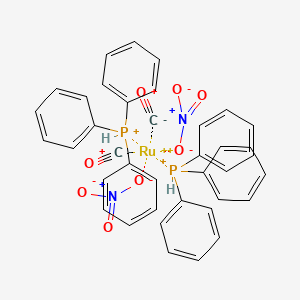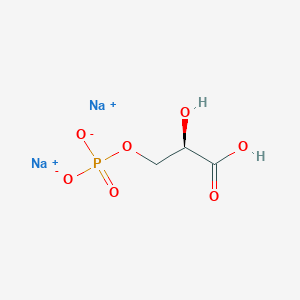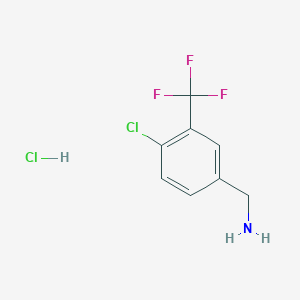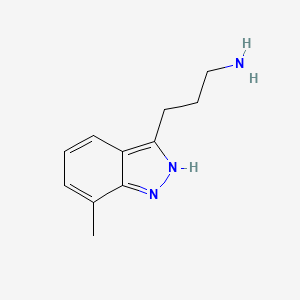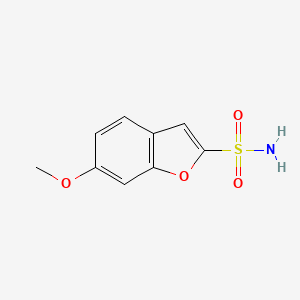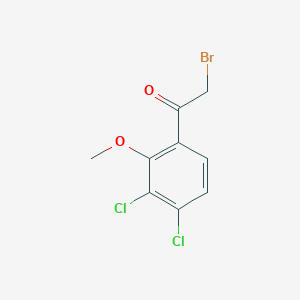
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7BrCl2O2 It is a brominated derivative of acetophenone, featuring both bromine and chlorine substituents on the aromatic ring, as well as a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone can be synthesized through the bromination of acetoveratrone in chloroform at room temperature. The reaction typically yields the desired product with a high degree of purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products
Substitution: Products depend on the nucleophile used, such as amine or thiol derivatives.
Reduction: Corresponding alcohols.
Oxidation: Hydroxyl derivatives.
科学的研究の応用
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition due to its reactive bromine atom.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. The compound can interact with molecular targets such as enzymes, potentially inhibiting their activity by forming stable adducts.
類似化合物との比較
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks chlorine substituents.
2-Bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone: Similar structure with different chlorine substitution pattern.
2-Bromo-4’-methoxyacetophenone: Similar structure but with different substitution on the aromatic ring.
Uniqueness
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms, along with the methoxy group, provides a distinct set of chemical properties that can be exploited in various applications.
特性
分子式 |
C9H7BrCl2O2 |
|---|---|
分子量 |
297.96 g/mol |
IUPAC名 |
2-bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9-5(7(13)4-10)2-3-6(11)8(9)12/h2-3H,4H2,1H3 |
InChIキー |
CTBLQYMWQUWYGP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1Cl)Cl)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)

